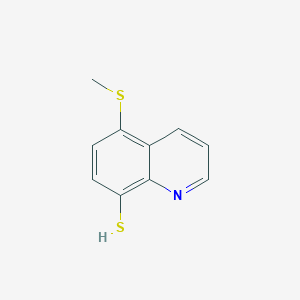![molecular formula C17H20ClN3O3S B12902316 N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine CAS No. 825647-48-1](/img/structure/B12902316.png)
N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methoxyphenylthio group, and an amino acid side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro and methoxyphenylthio groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dichloromethane.
Amino Acid Coupling: The final step involves coupling the pyrimidine derivative with an amino acid, such as 4-methylpentanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
- The unique combination of the chloro, methoxyphenylthio, and amino acid groups in (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
825647-48-1 |
|---|---|
分子式 |
C17H20ClN3O3S |
分子量 |
381.9 g/mol |
IUPAC 名称 |
(2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1 |
InChI 键 |
WSZUQZDNPBHAHZ-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
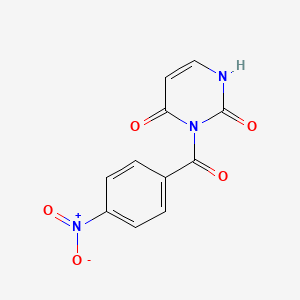
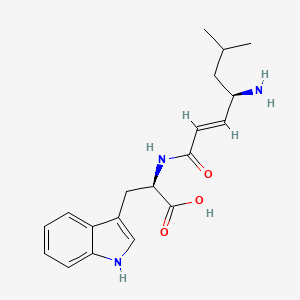
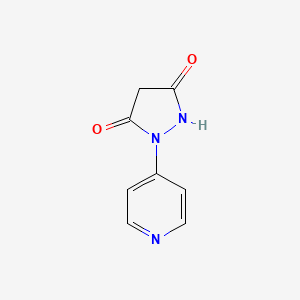
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
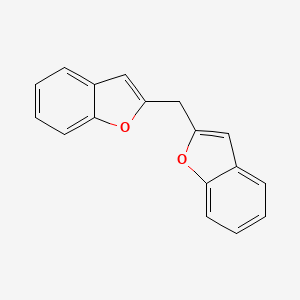

![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
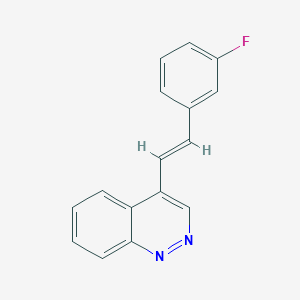
![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
